Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO4. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide to form the intermediate, which is then reacted with methyl chloride to produce the final compound. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the chloride ion.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while substitution reactions may result in the replacement of the chloride ion with other functional groups .
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and other household products.
Mechanism of Action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins. This interaction is mediated through its hydrophobic and hydrophilic regions, which enable it to integrate into lipid membranes and alter their structure .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Known for its use in similar applications as a surfactant and detergent.
Tetradecyltrimethylammonium chloride: Also used in various industrial and scientific applications for its surfactant properties.
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant activity and compatibility with biological systems .
Properties
CAS No. |
28724-32-5 |
---|---|
Molecular Formula |
C27H58ClNO4 |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XNQVDZMFICXFEO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-] |
Related CAS |
28724-32-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.